molecular formula C12H19N3O2 B13207177 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13207177
M. Wt: 237.30 g/mol
InChI Key: PSTZZULFRITJHH-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an amino group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring and introduce the pyrazole moiety through a series of substitution reactions. The amino group is then added via reductive amination or similar methods. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the 1,4-dimethyl substitution on the pyrazole ring. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-8-7-14-15(2)10(8)9(6-13)12(11(16)17)4-3-5-12/h7,9H,3-6,13H2,1-2H3,(H,16,17)

InChI Key

PSTZZULFRITJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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